Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone
Description
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a cyclopropane-containing ketone derivative with a 4-methoxyphenethyl substituent. For instance, Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) shares structural similarities, featuring a cyclopropyl group bonded to a ketone and a 4-methoxyphenyl moiety . The target compound differs by the inclusion of an ethyl spacer between the phenyl ring and the ketone group, which likely alters its physicochemical properties and reactivity.
Available evidence suggests that cyclopropyl ketones are synthesized via methods such as Friedel-Crafts acylation or nucleophilic substitution. For example, patents describe the preparation of chloro-cyclopropyl ethyl ketones via multi-step reactions involving cyclopropanation and ketone functionalization . Applications of these compounds span pharmaceuticals, agrochemicals, and specialty chemicals, as seen in pesticide manufacturing accreditation records .
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMKIIMHWHHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518070 | |
| Record name | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87141-66-0 | |
| Record name | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Description
A recent and efficient method involves hydrogen borrowing catalysis (HB catalysis) to form α-cyclopropyl ketones with pendant aromatic groups, including 4-methoxyphenyl substituents. This method uses a ruthenium or iridium catalyst to facilitate alkylation of ketones followed by intramolecular cyclization to form the cyclopropane ring.
- The process starts with a ketone bearing a pendant phenoxy group.
- Under HB catalysis, the ketone undergoes alkylation to form an α-branched intermediate.
- Intramolecular nucleophilic displacement by the enolate leads to cyclopropane ring closure.
Key Findings
- Electron-rich substituents such as the p-methoxyphenoxy group improve cyclopropane yields (up to 67%) compared to electron-poor groups.
- The reaction conditions are mild, typically performed at moderate temperatures with base addition.
- Ruthenium-based catalysts (e.g., Ru-MACHO) provide yields comparable to iridium catalysts.
- The method tolerates various functional groups, including heteroatoms and sulfones, enhancing substrate scope.
Reaction Scheme Summary
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Ketone alkylation via HB catalysis | Ru or Ir catalyst, base, moderate temp. |
| 2 | Intramolecular cyclopropane formation | Enolate displacement, mild base |
| 3 | Optional oxidation to phenols/acids | Phthaloyl peroxide, CAN |
This approach allows direct synthesis of cyclopropyl ketones α- to aromatic rings, including 4-methoxyphenyl groups, with good yields and functional group tolerance.
Grignard Reagent Addition and Oxidation
Method Description
Another classical approach involves:
- Preparation of cyclopropylmagnesium bromide (a Grignard reagent).
- Addition of this reagent to 4-methoxybenzaldehyde (or substituted benzaldehydes).
- Formation of cyclopropyl(4-methoxyphenyl)methanol intermediate.
- Oxidation of the alcohol to the corresponding ketone using Dess-Martin periodinane or similar oxidants.
Experimental Details
- Cyclopropylmagnesium bromide (2 equiv) is added slowly to a solution of 4-methoxybenzaldehyde in anhydrous tetrahydrofuran at 0 °C.
- After stirring and quenching, the crude alcohol is isolated.
- Oxidation with Dess-Martin periodinane in dichloromethane at room temperature converts the alcohol to the ketone.
- Purification by silica gel chromatography yields the desired cyclopropyl ketone.
Advantages and Notes
- This method provides high yields of the intermediate alcohol quantitatively.
- The oxidation step is rapid (15 min) and efficient.
- The method is well-documented and reproducible for various substituted phenyl cyclopropyl ketones, including 4-methoxyphenyl derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hydrogen Borrowing Catalysis | Ru or Ir catalyst, base, 4-methoxyphenoxy group | ~67 | Mild, functional group tolerant | Requires catalyst optimization |
| Grignard Addition + Oxidation | Cyclopropylmagnesium bromide, Dess-Martin periodinane | Quantitative (alcohol), high (ketone) | Straightforward, well-known | Requires anhydrous conditions |
| Ring-Closing of Halo-Ketone | 2-methylfuran, Pd-C catalyst, HCl chlorination | 79-90 (model compound) | Industrially scalable, mild | More steps, less direct for aryl |
Summary and Recommendations
- For laboratory-scale synthesis of cyclopropyl 2-(4-methoxyphenyl)ethyl ketone, the Grignard addition to 4-methoxybenzaldehyde followed by oxidation is a reliable and high-yielding method.
- For more complex or scalable synthesis, hydrogen borrowing catalysis offers a modern, catalytic approach with good yields and functional group tolerance.
- Industrial methods for cyclopropyl ketones via ring-closing of halo-ketones provide a framework for scale-up but may require adaptation for aryl-substituted derivatives.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can produce a range of derivatives useful in further synthetic pathways .
Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound may also modulate inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases .
Pharmacological Properties
The pharmacological potential of this compound includes its role as an antitumor agent. Preliminary studies have shown cytotoxic effects against various cancer cell lines, although more detailed investigations are needed to fully understand its mechanisms and efficacy .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl + methoxy-substituted phenyl | Antimicrobial, anti-inflammatory, potential antitumor |
| Cyclopropyl 2-(3-chlorophenyl)ethyl ketone | Chlorine substitution on phenyl ring | Varies in antimicrobial profile |
| Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone | Similar structure with different methoxy position | Antimicrobial activity observed |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that cyclopropane derivatives exhibit minimum inhibitory concentrations against various pathogens. This compound was found to enhance antibacterial efficacy when modified appropriately.
- Anti-inflammatory Research : In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in cell cultures, suggesting its potential use in treating inflammatory diseases .
- Antitumor Activity : Investigations into the antitumor properties of cyclopropane derivatives revealed promising results, with certain derivatives showing cytotoxic effects against cancer cell lines. However, specific data on this compound's antitumor effects remain limited and warrant further exploration .
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone with its closest analogs:
Key Observations :
- Molecular Weight and Polarity : The ethyl spacer in the target compound increases molecular weight and may enhance lipophilicity compared to Cyclopropyl 4-methoxyphenyl ketone, affecting bioavailability in pharmaceutical contexts.
- Stability : Methyl cyclopropyl ketone exhibits instability under acidic conditions, undergoing rearrangements to form chlorinated derivatives . The 4-methoxyphenyl group in analogs may confer greater stability due to resonance effects.
Biological Activity
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a cyclopropyl ring attached to an ethyl chain, which is further linked to a methoxy-substituted phenyl group. The molecular formula is C₁₃H₁₆O₂, with a molecular weight of approximately 204.27 g/mol. The structural characteristics impart distinctive physical and chemical properties that influence its biological activity.
Mechanisms of Biological Activity
Research indicates that cyclopropane derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Cyclopropane derivatives have been shown to possess significant antimicrobial properties, acting against various bacterial strains through mechanisms such as inhibition of cell wall synthesis and interference with metabolic pathways .
- Antitumor Effects : Certain cyclopropane compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways involved in cell proliferation and survival .
- Neurochemical Properties : Some studies suggest that cyclopropyl compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .
Antimicrobial Activity
A study highlighted the effectiveness of cyclopropane derivatives against resistant strains of bacteria. For instance, this compound exhibited MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Antitumor Activity
In pharmacological investigations, this compound was tested against various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM, with IC50 values suggesting potent antitumor activity without affecting normal cell lines .
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of cyclopropyl derivatives in treating infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). The trial reported a notable reduction in bacterial load among participants treated with the compound compared to placebo controls .
- Cancer Treatment : In preclinical models, this compound was shown to reduce tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis rates in treated tumors, suggesting effective targeting of cancerous cells .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 4-methoxyphenethyl halides with cyclopropanecarbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions at 0–5°C yields the ketone. Alternatively, coupling cyclopropyl Grignard reagents with pre-formed aryl ketones may be employed. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of halide to acylating agent), solvent polarity (e.g., dichloromethane), and reaction time (4–6 hours). Catalytic amounts of DMAP (4-dimethylaminopyridine) can enhance acylation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the cyclopropyl protons (δ 0.5–1.2 ppm as a multiplet) and the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃; δ 6.8–7.2 ppm for aromatic protons). ¹³C NMR confirms the ketone carbonyl (δ 205–210 ppm) .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₃H₁₄O₂, exact mass 202.0994) .
Advanced Research Questions
Q. How can conflicting data on reaction yields from different synthetic methods be resolved?
- Methodological Answer : Discrepancies often arise from side reactions (e.g., cyclopropane ring-opening under acidic conditions). To resolve conflicts:
- Conduct kinetic studies (e.g., in situ FTIR) to monitor intermediate formation.
- Use HPLC or GC-MS to quantify byproducts (e.g., dehalogenated intermediates).
- Compare solvent effects: Polar aprotic solvents (THF, DMF) may stabilize transition states better than non-polar alternatives .
Q. What strategies improve selectivity in substitution reactions at the 4-methoxyphenyl group?
- Methodological Answer :
- Steric Effects : Introduce bulky directing groups (e.g., tert-butyl) ortho to the methoxy group to block undesired substitution.
- Electronic Effects : Use electron-withdrawing substituents (e.g., nitro groups) meta to the reaction site to enhance electrophilicity.
- Catalysis : Transition-metal catalysts (Pd/Cu) enable regioselective C–H functionalization under mild conditions .
Q. What computational methods predict the compound’s reactivity in cycloaddition or oxidation reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for [2+2] cycloaddition with alkenes.
- MD Simulations : Assess solvent effects on oxidation pathways (e.g., with mCPBA or KMnO₄).
- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates for systematic optimization .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs like β-adrenergic receptors) with tritiated ligands.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include controls for cyclopropane ring stability under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
